molecular formula C26H21FN4O2 B1242494 Benzamide, 5-fluoro-2-methyl-N-(5-(5H-pyrrolo(2,1-C)(1,4)benzodiazepin-10(11H)-ylcarbonyl)-2-pyridinyl)- CAS No. 180416-31-3

Benzamide, 5-fluoro-2-methyl-N-(5-(5H-pyrrolo(2,1-C)(1,4)benzodiazepin-10(11H)-ylcarbonyl)-2-pyridinyl)-

Cat. No.: B1242494
CAS No.: 180416-31-3
M. Wt: 440.5 g/mol
InChI Key: XJZRYHGTQLKUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-385004 is a small molecule drug that functions as an antagonist for vasopressin V1a and V2 receptors. It has been studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-385004 involves multiple steps:

    Alkylation: Pyrrole-2-carboxaldehyde is alkylated with 2-nitrobenzyl chloride in the presence of sodium hydride to form N-benzyl pyrrole.

    Reductive Ring Closure: The N-benzyl pyrrole undergoes reductive ring closure by hydrogenation over palladium on carbon to produce pyrrolobenzodiazepine.

    Esterification: 6-aminonicotinic acid is esterified with methanol or ethanol in the presence of an acid catalyst to form the corresponding esters.

    Coupling: The esters are coupled with 5-fluoro-2-methylbenzoyl chloride to form an imide.

    Hydrolysis and Conversion: The imide undergoes simultaneous hydrolysis and conversion to an acid chloride using sodium hydroxide and thionyl chloride.

    Final Coupling: The acid chloride is coupled with the pyrrolobenzodiazepine in the presence of triethylamine to yield the target amide.

Industrial Production Methods

The industrial production of CL-385004 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

CL-385004 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using hydrogenation over palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Scientific Research Applications

CL-385004 has been extensively studied for its applications in various fields:

Mechanism of Action

CL-385004 exerts its effects by antagonizing vasopressin V1a and V2 receptors. Vasopressin is a hormone that regulates water retention and blood pressure. By blocking these receptors, CL-385004 inhibits the vasopressin-induced increase in intracellular calcium levels, platelet aggregation, vascular smooth muscle cell proliferation, hypertension, and coronary vasospasm .

Comparison with Similar Compounds

Similar Compounds

    SR49059: A V1a receptor antagonist with high affinity for animal and human V1a receptors.

    Tolvaptan: A selective V2 receptor antagonist with powerful oral aquaretic properties.

    Conivaptan: A mixed V1a/V2 receptor antagonist studied for its potential in treating heart failure.

Uniqueness

CL-385004 is unique in its dual antagonism of both V1a and V2 receptors, making it a versatile compound for studying the combined effects of vasopressin receptor blockade. This dual action distinguishes it from other compounds that target only one type of receptor .

Properties

CAS No.

180416-31-3

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[5-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridin-2-yl]-5-fluoro-2-methylbenzamide

InChI

InChI=1S/C26H21FN4O2/c1-17-8-10-20(27)13-22(17)25(32)29-24-11-9-18(14-28-24)26(33)31-16-21-6-4-12-30(21)15-19-5-2-3-7-23(19)31/h2-14H,15-16H2,1H3,(H,28,29,32)

InChI Key

XJZRYHGTQLKUDO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=NC=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=NC=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53

Synonyms

5-fluoro-2-methyl-N-(5-(5H-pyrrolo(2,1-c)(1,4)benzodiazepine-10(11H)-ylcarbonyl)-2-pyridinyl)benzamide
CL 385,004
CL 385004
CL-385,004
CL-385004

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.